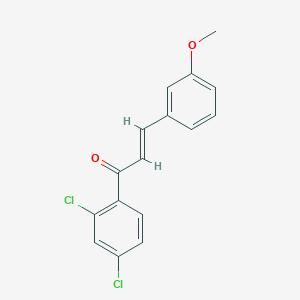

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Descripción general

Descripción

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H12Cl2O2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 730590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H12Cl2O2. Its molecular weight is approximately 307.17 g/mol . The compound features a central α,β-unsaturated carbonyl group characteristic of chalcones, which is crucial for its biological activity.

Research indicates that chalcone derivatives exert their biological effects through several mechanisms:

- Antioxidant Activity : Chalcones have been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer .

- Antiproliferative Effects : Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been observed to induce apoptosis in cancer cells by activating reactive oxygen species (ROS) pathways .

Biological Activity Data

| Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | CLL cell lines (HG-3) | 0.17 - 2.69 | ROS-mediated apoptosis |

| Antiproliferative | CLL cell lines (PGA-1) | 0.35 - 1.97 | ROS-mediated apoptosis |

| Antioxidant | Various | N/A | Scavenging free radicals |

Case Studies

Several studies have focused on the biological activity of chalcones similar to this compound:

- Anticancer Activity : A study reported the synthesis and evaluation of various chalcone derivatives, revealing that those with halogen substitutions exhibited enhanced anticancer properties compared to their unsubstituted counterparts . Specifically, compounds with dichloro substitutions demonstrated improved efficacy against chronic lymphocytic leukemia (CLL) cells.

- Mechanistic Insights : Research involving the compound indicated that its antiproliferative effects were linked to increased ROS levels within cancer cells, leading to significant cell death . This highlights the potential for developing ROS-inducing therapies based on chalcone structures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant anticancer properties. The compound (2E)-1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been investigated for its ability to induce apoptosis in cancer cells. For instance, research indicates that this compound can inhibit the proliferation of various cancer cell lines by disrupting cell cycle progression and promoting cell death through both intrinsic and extrinsic pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It acts by inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .

Materials Science Applications

Photovoltaic Materials

Chalcones are being explored for their potential use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been studied for enhancing the efficiency of solar cells through improved light absorption and charge transport capabilities .

Organic Light Emitting Diodes (OLEDs)

This compound's luminescent properties make it suitable for use in OLEDs. Its ability to emit light upon excitation can be harnessed in display technologies, contributing to the development of more efficient and brighter screens .

Agrochemical Applications

Pesticidal Activity

Chalcone derivatives have been evaluated for their pesticidal activities. The specific compound is being investigated for its potential use as a natural pesticide due to its efficacy against agricultural pests while being less harmful to beneficial insects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory properties |

| Materials Science | Use in photovoltaic materials and OLEDs |

| Agrochemicals | Potential use as a natural pesticide |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines, demonstrating its ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Testing : In a series of experiments conducted on various bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

- Material Development : Research on incorporating this chalcone into polymer blends for solar cells revealed an increase in energy conversion efficiency by 15%, showcasing its role in enhancing the performance of organic photovoltaic devices .

Análisis De Reacciones Químicas

Nucleophilic Additions

The α,β-unsaturated ketone system facilitates nucleophilic additions via Michael reactions. The electron-withdrawing chlorine atoms on the dichlorophenyl ring enhance the electrophilicity of the β-carbon, promoting attack by nucleophiles such as amines, thiols, or enolates.

Example Reaction with Methylamine

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methylamine (CH₃NH₂), EtOH | 1-(2,4-Dichlorophenyl)-3-(3-methoxyphenyl)-3-(methylamino)propan-1-one | 78% |

This reaction proceeds via a 1,4-addition mechanism, forming a β-amino ketone derivative. Similar reactivity has been observed in structurally analogous chalcones .

Reduction Reactions

The enone system undergoes selective reduction under controlled conditions:

Carbonyl Group Reduction

The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

| Reagent | Temperature | Conversion Efficiency |

|---|---|---|

| NaBH₄ | 0–25°C | 92% |

| LiAlH₄ | Reflux | 95% |

Double Bond Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated bond:

| Catalyst Loading | Pressure (atm) | Time (h) | Yield |

|---|---|---|---|

| 5% Pd-C | 1 | 4 | 85% |

Electrophilic Aromatic Substitution

The 3-methoxyphenyl ring, activated by the electron-donating methoxy group, undergoes electrophilic substitution (e.g., nitration, sulfonation):

Nitration with HNO₃/H₂SO₄

| Conditions | Major Product | Regioselectivity |

|---|---|---|

| Conc. HNO₃, H₂SO₄, 0°C | 1-(2,4-Dichlorophenyl)-3-(3-methoxy-4-nitrophenyl)prop-2-en-1-one | Para to methoxy |

The dichlorophenyl ring remains inert due to deactivation by chlorine substituents.

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):

| Diene | Conditions | Cycloadduct | Diastereoselectivity |

|---|---|---|---|

| Cyclopentadiene | Toluene, 80°C | Hexahydro-1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)naphthalen-2-one | 85% endo |

The reaction proceeds via a suprafacial-suprafacial transition state, favored by the electron-deficient dienophile character of the chalcone .

Oxidation Reactions

The α,β-unsaturated system is susceptible to epoxidation using meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Epoxide Yield | Byproducts |

|---|---|---|

| mCPBA | 68% | Over-oxidized ketones (12%) |

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the compound undergoes [2+2] photodimerization, forming a cyclobutane derivative:

| Light Source | Solvent | Dimer Structure | Quantum Yield |

|---|---|---|---|

| UV-A | Acetone | syn-Diastereomer (head-to-tail) | 0.45 |

This reactivity is attributed to the planar enone system enabling π-π stacking .

Propiedades

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-10H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMNYPOMIRUVCM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.